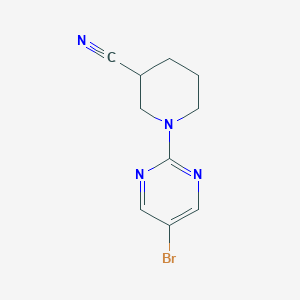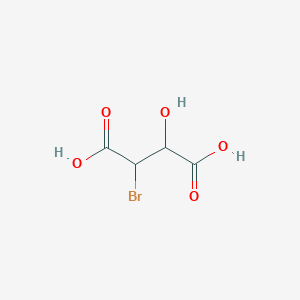
2-Bromo-3-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxybutanedioic acid is an organic compound with the molecular formula C4H5BrO5 It is a brominated derivative of malic acid, featuring both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybutanedioic acid typically involves the bromination of malic acid. One common method is the reaction of malic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of brominating agents and solvents can be tailored to minimize environmental impact and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-hydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutanedioic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 2-Oxo-3-hydroxybutanedioic acid.
Reduction: 3-Hydroxybutanedioic acid.
Substitution: 3-Hydroxybutanedioic acid.
Applications De Recherche Scientifique
2-Bromo-3-hydroxybutanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
3-Bromo-2-hydroxybutanedioic acid: Similar structure but with different bromination position.
2-Chloro-3-hydroxybutanedioic acid: Chlorinated analogue with similar reactivity.
2-Bromo-3-oxobutanedioic acid: Oxidized derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-Bromo-3-hydroxybutanedioic acid is unique due to its specific bromination pattern, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
19071-26-2 |
|---|---|
Formule moléculaire |
C4H5BrO5 |
Poids moléculaire |
212.98 g/mol |
Nom IUPAC |
2-bromo-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H5BrO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |
Clé InChI |
NBLBTAVCTSCGBU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)Br)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


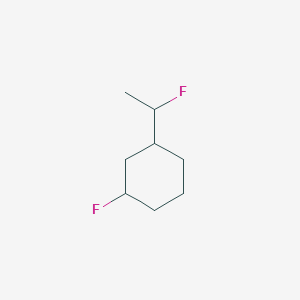
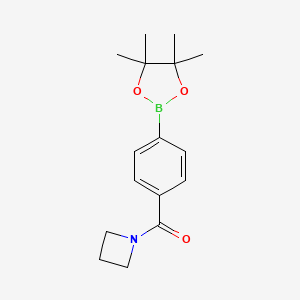
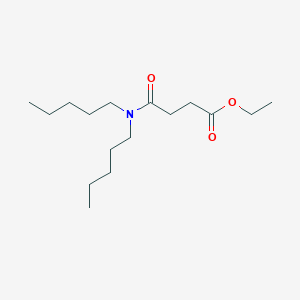
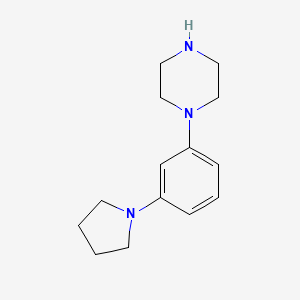
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
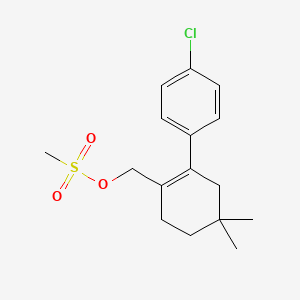
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
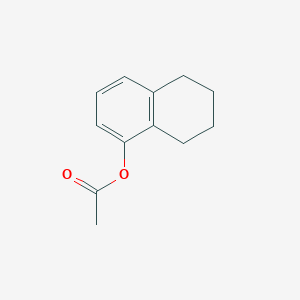
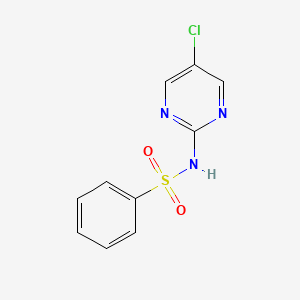

![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

